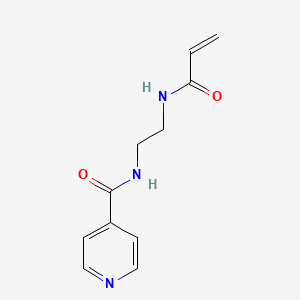

N-(2-acrylamidoethyl)isonicotinamide

Description

N-(2-acrylamidoethyl)isonicotinamide is a synthetic amide derivative featuring an acrylamide moiety linked to an ethyl chain, which is further conjugated to isonicotinamide (a pyridine-4-carboxamide derivative). This compound’s structure combines the reactive acrylamide group with the aromatic isonicotinamide core, making it a candidate for applications in polymer chemistry, drug delivery systems, or as a precursor in medicinal chemistry. Its acrylamide group enables cross-linking or polymerization, while the isonicotinamide moiety may contribute to biological interactions, such as hydrogen bonding or metal coordination.

Propriétés

IUPAC Name |

N-[2-(prop-2-enoylamino)ethyl]pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-10(15)13-7-8-14-11(16)9-3-5-12-6-4-9/h2-6H,1,7-8H2,(H,13,15)(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRXBHELUUZBTPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCNC(=O)C1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acrylamidoethyl)isonicotinamide typically involves the reaction of isonicotinamide with an appropriate acrylamide derivative. One common method is the reaction of isonicotinamide with 2-chloroethyl acrylamide under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as dimethyl sulfoxide (DMSO) or methanol, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for N-(2-acrylamidoethyl)isonicotinamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

N-(2-acrylamidoethyl)isonicotinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the acrylamide group to an amine or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Bases like potassium carbonate or sodium hydroxide are often used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-acrylamidoethyl)isonicotinamide oxide, while reduction could produce N-(2-aminoethyl)isonicotinamide.

Applications De Recherche Scientifique

N-(2-acrylamidoethyl)isonicotinamide has several scientific research applications:

Biology: The compound can be used in the development of bioactive materials and drug delivery systems.

Industry: The compound is used in the production of advanced materials with specific mechanical and chemical properties.

Mécanisme D'action

The mechanism of action of N-(2-acrylamidoethyl)isonicotinamide involves its interaction with specific molecular targets. The acrylamide group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The isonicotinamide moiety may interact with nicotinamide receptors or enzymes involved in NAD+ metabolism, influencing cellular processes such as energy production and DNA repair .

Comparaison Avec Des Composés Similaires

N-(1-((4-Amino-2,2-dioxido-1H-benzo[c][1,2,6]thiadiazin-5-yl)oxy)-2-methylpropan-2-yl)isonicotinamide (FEMA 4965)

Structural Differences :

- Core : Both compounds share the isonicotinamide backbone.

- Substituents: FEMA 4965 incorporates a benzo-thiadiazin ring with sulfone and amino groups, whereas N-(2-acrylamidoethyl)isonicotinamide has an acrylamidoethyl chain.

- Reactivity: The acrylamide group in the target compound allows for polymerization or Michael addition reactions, while FEMA 4965’s sulfone and amino groups may enhance solubility and stability in aqueous environments.

Toxicological and Regulatory Profiles :

Ranitidine Complex Nitroacetamide (N-[2-[[[5-[(Dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide)

Structural Differences :

- Core: Ranitidine’s nitroacetamide derivative includes a furan ring and dimethylamino group, contrasting with the pyridine-based isonicotinamide in the target compound.

- Functional Groups : The nitro group in Ranitidine’s impurity confers electrophilic reactivity, while the acrylamide group in N-(2-acrylamidoethyl)isonicotinamide is nucleophilic.

Pharmacological Relevance :

- Ranitidine derivatives are associated with histamine H2-receptor antagonism.

- The target compound’s bioactivity is unexplored but may involve pyridine-mediated interactions (e.g., enzyme inhibition).

General Comparison Table

Research Implications and Limitations

- Toxicity : The acrylamide group in N-(2-acrylamidoethyl)isonicotinamide necessitates rigorous toxicological evaluation, contrasting with FEMA 4965’s GRAS status .

- Synthetic Challenges : Unlike Ranitidine derivatives, the target compound’s acrylamide may complicate purification due to unintended polymerization.

- Data Gaps : Direct pharmacological or pharmacokinetic data for N-(2-acrylamidoethyl)isonicotinamide are absent; inferences are drawn from structural analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.